molecular formula C23H27N3O3S B2920301 6-Ethoxy-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline CAS No. 866848-43-3

6-Ethoxy-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline

Cat. No. B2920301
CAS RN: 866848-43-3
M. Wt: 425.55
InChI Key: YWZJRWZLIMYAMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Ethoxy-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline” is a chemical compound. It is also known by registry numbers ZINC000004313994, ZINC000020381865 . This compound is available from suppliers, including Life Chemicals Inc .


Molecular Structure Analysis

The molecular structure of “6-Ethoxy-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline” includes a quinoline core, a sulfonyl group attached to a methylphenyl group, and a methylpiperazine group . The exact 3D structure and conformation would depend on the specific conditions and environment.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

Researchers have explored the reactions of related quinoline derivatives to synthesize complex compounds. For example, studies on reactions of certain dihydro-furandiones with NH nucleophiles have led to quinoxaline, pyrimidine, and benzoylmalonic acid derivatives, showcasing the versatility of quinoline structures in synthetic chemistry (Şener et al., 2004). This kind of research provides insights into how substituents on the quinoline core influence the outcome of chemical reactions, which can be essential for developing new pharmaceuticals or materials.

Medicinal Chemistry and Drug Design

In the realm of medicinal chemistry, quinoline derivatives have been examined for their potential as kinase inhibitors, highlighting the compound's relevance in targeting protein kinases involved in cancer and other diseases. For instance, a study identified 7-ethynyl-4-phenylamino-3-quinolinecarbonitriles as potent Src kinase inhibitors, with specific derivatives showing significant activity. This research underlines the therapeutic potential of quinoline derivatives in oncology and other areas where kinase activity is a critical factor (Boschelli et al., 2007).

Material Science and Fluorescence Studies

Quinoline compounds also find applications in material science, particularly in the synthesis of fluorescent agents for biological studies. The synthesis of Zinquin ester and Zinquin acid, zinc(II)-specific fluorescing agents, from related quinoline derivatives, exemplifies how these compounds can be used to study biological zinc(II), offering tools for bioimaging and metal ion detection in living organisms (Mahadevan et al., 1996).

Antimicrobial and Antitubercular Activity

Further, quinoline derivatives have been explored for their antimicrobial properties. Research into quinoline-azosulphonanides showed significant antibacterial and antifungal activities, highlighting the potential of these compounds in developing new antimicrobial agents. Some derivatives even showed promising antitubercular activity, indicating the broad spectrum of biological activities possessed by quinoline derivatives (IOSR Journals, Vora & Vora, 2012).

properties

IUPAC Name

6-ethoxy-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S/c1-4-29-18-7-10-21-20(15-18)23(26-13-11-25(3)12-14-26)22(16-24-21)30(27,28)19-8-5-17(2)6-9-19/h5-10,15-16H,4,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZJRWZLIMYAMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethoxy-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.